3,4-Dimethyl-2-(trifluoromethyl)pyridine
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Overview
Description
3,4-Dimethyl-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Structural Characterization
3,4-Dimethyl-2-(trifluoromethyl)pyridine and its derivatives have been extensively used in chemical synthesis and structural characterization studies. Chernov'yants et al. (2011) explored the interaction of a similar compound, 5-trifluoromethyl-pyridine-2-thione, with molecular iodine, revealing insights into the formation of n–σ* complexes and their crystal structures (Chernov'yants et al., 2011). Similarly, Ryzhkova et al. (2023) investigated the multicomponent reaction involving a trifluoromethyl-pyridine derivative, contributing to the knowledge of chromeno[2,3-b]pyridines, compounds with industrial and medicinal properties (Ryzhkova et al., 2023).
Catalysis and Oxidation Processes
In catalysis, Britovsek et al. (2005) examined iron(II) complexes containing pyridine and dimethylamine donors, highlighting their application in alkane oxidation catalysis. These complexes demonstrated varying coordination geometry and catalytic properties, illustrating the versatility of pyridine derivatives in catalytic processes (Britovsek et al., 2005).
Medicinal and Biological Properties
The derivatives of 3,4-Dimethyl-2-(trifluoromethyl)pyridine have also shown significance in medicinal and biological research. Schlosser and Marull (2003) discussed the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, which are key in synthesizing various biologically active compounds (Schlosser & Marull, 2003).
Organic and Inorganic Chemistry
The compound's applications extend to various realms of organic and inorganic chemistry. Nogai et al. (2003) studied the reactions of trichlorogermane and dichlorogallane with pyridine donors, shedding light on the structural aspects of these interactions and their implications in inorganic chemistry (Nogai et al., 2003).
Photophysical Properties
Additionally, photophysical properties have been a point of interest in studies involving pyridine derivatives. For instance, Pointillart et al. (2009) explored the synthesis, crystal structure, and photoluminescent and magnetic properties of certain pyridine-containing radical cation salts (Pointillart et al., 2009).
Crystallography and Molecular Structure
In the field of crystallography, Ye and Tanski (2020) examined the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, revealing a water-bridged hydrogen-bonding network that offers insights into molecular interactions and stability (Ye & Tanski, 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
3,4-dimethyl-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-3-4-12-7(6(5)2)8(9,10)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMXFYQTHRIBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2-(trifluoromethyl)pyridine |
Citations
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